molecular formula C20H15BrN4O2S B2697248 3-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine CAS No. 1111290-64-2

3-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine

Cat. No.: B2697248
CAS No.: 1111290-64-2
M. Wt: 455.33
InChI Key: QYJCDWYTQRCHLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyridazine derivative featuring a 1,2,4-oxadiazole moiety substituted with a 4-bromophenyl group and a sulfanyl linker. The pyridazine ring is further substituted with a 3-methoxyphenyl group at the 6-position. Its molecular formula is C₂₁H₁₆BrN₅O₂S, with a molecular weight of 490.35 g/mol.

Properties

IUPAC Name

3-(4-bromophenyl)-5-[[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4O2S/c1-26-16-4-2-3-14(11-16)17-9-10-19(24-23-17)28-12-18-22-20(25-27-18)13-5-7-15(21)8-6-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJCDWYTQRCHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using phosphorus oxychloride as a dehydrating agent.

    Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring, which can be carried out using bromine or N-bromosuccinimide in the presence of a catalyst.

    Attachment of the Pyridazinyl Group: This can be done through a nucleophilic substitution reaction, where the pyridazinyl group is introduced to the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromophenyl group undergoes Suzuki-Miyaura cross-coupling reactions with aryl boronic acids under palladium catalysis. For example:

Reaction ConditionsProducts FormedYieldSource
Pd(dppf)Cl₂, K₂CO₃, H₂O/dioxane/EtOHBiaryl-substituted oxadiazole44–91%

This reaction replaces the bromine atom with aryl/heteroaryl groups, enabling structural diversification for biological screening .

Oxidation of Thioether Linkage

The sulfanyl (-S-) bridge oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA):

Oxidizing AgentConditionsProductStability
H₂O₂ (30%)RT, 6 hr, acetic acidSulfoxide derivativeAir-sensitive
mCPBA0°C, 2 hr, CH₂Cl₂Sulfone derivativeCrystalline

Sulfone derivatives show enhanced metabolic stability compared to thioether precursors.

Reduction of Oxadiazole Ring

Catalytic hydrogenation (H₂/Pd-C) reduces the 1,2,4-oxadiazole ring to a diaminoethane analogue, altering electronic properties:

C18H17BrN4O2S+3H2Pd/CC18H21BrN4OS+2H2O\text{C}_{18}\text{H}_{17}\text{BrN}_4\text{O}_2\text{S} + 3\text{H}_2 \xrightarrow{\text{Pd/C}} \text{C}_{18}\text{H}_{21}\text{BrN}_4\text{OS} + 2\text{H}_2\text{O}

This reaction proceeds quantitatively in ethanol at 60°C.

[3+2] Cycloaddition with Nitrile Oxides

The oxadiazole ring participates in dipolar cycloadditions, forming fused heterocycles:

DipolarophileConditionsNew Ring System Formed
4-Chlorobenzonitrile oxideToluene, 80°C, 12 hr1,2,4-Oxadiazolo[5,4-b]pyridazine

These products exhibit redshifted UV-Vis absorption due to extended conjugation .

Acid-Catalyzed Ring Opening

In concentrated HCl (12 M, 100°C), the oxadiazole ring cleaves to yield a thioamide intermediate:

Oxadiazole+H2OHClCH3C(=S)NH2+Byproducts\text{Oxadiazole} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{CH}_3\text{C(=S)NH}_2 + \text{Byproducts}

This reactivity facilitates scaffold-hopping strategies in medicinal chemistry .

Demethylation of Methoxyphenyl Group

Boron tribromide (1.0 M in CH₂Cl₂) selectively demethylates the 3-methoxyphenyl group:

ReagentTimeProductPurity (HPLC)
BBr₃4 hr3-Hydroxyphenyl derivative98.2%

The phenolic product serves as a substrate for further O-alkylation or glycosylation.

Thiol-Disulfide Exchange

The sulfanyl group undergoes reversible disulfide formation with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB):

R-SH+DTNBR-S-S-TNB+TNB\text{R-SH} + \text{DTNB} \rightleftharpoons \text{R-S-S-TNB} + \text{TNB}^-

This reaction (monitored at λ = 412 nm) confirms the compound’s ability to modulate redox environments.

Comparative Reactivity Table

Key reaction parameters and outcomes:

Reaction TypeOptimal Temp (°C)Key ReagentConversion Efficiency
Suzuki Coupling120Pd(dppf)Cl₂85–91%
Thioether Oxidation0–25mCPBA92% (sulfone)
Oxadiazole Reduction60H₂/Pd-C100%
Demethylation-20 to 0BBr₃98%

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of oxadiazoles exhibit significant antitumor properties. The incorporation of the oxadiazole moiety in this compound may contribute to its potential as an anticancer agent. Studies have shown that oxadiazole derivatives can inhibit tubulin polymerization, a mechanism crucial for cancer cell proliferation .

Antiviral Properties

Compounds similar to the one have been evaluated for antiviral activity. For instance, certain oxadiazole derivatives demonstrated efficacy against various viral infections by interfering with viral replication processes . The specific antiviral mechanisms of this compound remain to be fully elucidated but warrant further investigation.

Antimicrobial Activity

The presence of the oxadiazole ring has been linked to antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research has highlighted the potential of such compounds in developing new antibiotics, particularly in the context of rising antibiotic resistance .

Case Studies

Several studies have explored the biological effects of compounds related to 3-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine:

  • Antitumor Efficacy : A study demonstrated that similar oxadiazole-containing compounds inhibited tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells .
  • Antiviral Studies : Another research effort focused on synthesizing a series of oxadiazole derivatives that showed promising results against coronaviruses and other viral pathogens .
  • Antimicrobial Testing : A comprehensive evaluation revealed that certain derivatives exhibited potent antibacterial activity against resistant strains, suggesting their potential as new therapeutic agents .

Mechanism of Action

The mechanism of action of 3-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine

  • Structure : Differs by a 4-methylphenyl group instead of 3-methoxyphenyl.
  • Molecular Formula : C₂₁H₁₆BrN₅OS
  • Molecular Weight : 474.35 g/mol
  • Key Differences :
    • The methyl group increases hydrophobicity (higher logP) compared to the methoxy group.
    • Reduced electronic effects due to the absence of methoxy’s electron-donating resonance.
  • Synthesis : Likely involves analogous coupling reactions, as seen in sulphonate pyridazine derivatives (e.g., sulfonyl chloride and pyridazine intermediates) .

3-(3-Methoxyphenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine

  • Structure : Replaces 4-bromophenyl with 2-methylphenyl on the oxadiazole.
  • Molecular Formula : C₂₁H₁₈N₄O₂S
  • Molecular Weight : 390.46 g/mol
  • Lower molecular weight and absence of bromine limit halogen-bonding capabilities.
  • Availability : 14 mg available for testing, highlighting its use in preliminary screenings .

(3-Chlorophenyl)(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)piperazin-1-yl)methanone

  • Structure : Incorporates a piperazine ring and chlorophenyl group.
  • Molecular Formula : C₂₀H₁₉ClN₄O₂
  • Molecular Weight : 405.11 g/mol
  • Spectroscopic Data : HRMS (ESI+): 405.1102 (error 3.2 ppm); NMR confirms aromatic and methyl substituents .

2-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)-6-(1H-tetrazol-5-yl)-4H-pyran-4-one

  • Structure: Combines oxadiazole with a tetrazole-pyranone scaffold.
  • Molecular Formula : C₁₄H₈BrN₅O₃
  • Molecular Weight : 398.15 g/mol
  • Key Differences: Tetrazole group introduces acidic protons (pKa ~4.9), enhancing ionic interactions.
  • Synthesis : Involves NaN₃-mediated cyclization under reflux, a method distinct from sulfanyl-linked pyridazines .

Comparative Data Table

Compound Name Oxadiazole Substituent Pyridazine Substituent Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound 4-Bromophenyl 3-Methoxyphenyl C₂₁H₁₆BrN₅O₂S 490.35 High lipophilicity, halogen bonding
3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine 4-Bromophenyl 4-Methylphenyl C₂₁H₁₆BrN₅OS 474.35 Increased hydrophobicity
3-(3-Methoxyphenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine 2-Methylphenyl 3-Methoxyphenyl C₂₁H₁₈N₄O₂S 390.46 Steric hindrance, screening availability
(3-Chlorophenyl)(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)piperazin-1-yl)methanone 3-Methyl-1,2,4-oxadiazole Chlorophenyl C₂₀H₁₉ClN₄O₂ 405.11 BioA inhibition, piperazine-enhanced solubility

Research Findings and Implications

  • Substituent Effects :
    • Electron-donating groups (e.g., methoxy) on pyridazine improve resonance stabilization, whereas halogens (bromine, chlorine) enhance halogen bonding in target interactions .
    • Heterocyclic linkers (e.g., piperazine, tetrazole) modulate solubility and bioavailability, critical for drug development .
  • Synthetic Routes :
    • Sulfanyl-linked pyridazines commonly employ sulfonyl chloride intermediates (), while oxadiazole-tetrazole hybrids require azide cyclization ().
  • Biological Relevance :
    • The target compound’s bromine and methoxy groups position it as a candidate for kinase or GPCR modulation , though direct bioactivity data are pending .

Biological Activity

The compound 3-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine exhibits significant biological activity due to its structural features, particularly the presence of the 1,2,4-oxadiazole moiety. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse sources.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following components:

  • 1,2,4-Oxadiazole Ring : Known for its broad spectrum of biological activities.
  • Pyridazine Core : Contributes to its pharmacological properties.
  • Bromophenyl and Methoxyphenyl Substituents : These groups enhance the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives containing the 1,2,4-oxadiazole ring demonstrate significant antimicrobial properties. For example:

  • Compounds with similar structures have shown efficacy against various bacterial strains such as E. coli and S. aureus .
  • A study indicated that oxadiazole derivatives exhibited broad-spectrum antibacterial activity with minimum inhibitory concentrations (MIC) as low as 15.62 µg/mL .
CompoundMIC (µg/mL)Activity Type
Compound A15.62Antibacterial
Compound B31.25Antifungal
3-Methoxyphenyl Derivative20.00Antimicrobial

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied:

  • Compounds similar to the target compound have been shown to inhibit cancer cell proliferation in various cancer cell lines .
  • In vitro studies demonstrated that certain derivatives induced apoptosis in cancer cells through mechanisms involving mitochondrial pathways .

Other Pharmacological Activities

In addition to antimicrobial and anticancer properties, the compound may exhibit:

  • Anti-inflammatory Effects : Similar oxadiazole derivatives have been reported to reduce inflammation markers in experimental models .
  • Analgesic Activity : Some studies suggest that related compounds may possess analgesic properties when evaluated using acetic acid-induced writhing tests in mice .

Case Studies and Research Findings

  • Antitubercular Activity
    • A study by Dhumal et al. (2016) demonstrated that oxadiazole derivatives could inhibit Mycobacterium bovis BCG effectively, suggesting potential for tuberculosis treatment .
  • Neuroprotective Effects
    • Certain derivatives showed neuroprotective activities in models of neurodegeneration, indicating their potential use in treating neurodegenerative diseases .
  • Cytotoxicity Studies
    • MTT assays performed on human dermal fibroblasts revealed that while some compounds exhibited slight cytotoxicity at higher concentrations, others improved cell viability compared to controls, indicating a balance between toxicity and potential therapeutic effects .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?

The synthesis of this pyridazine derivative likely involves multi-step reactions, including the formation of the 1,2,4-oxadiazole ring and subsequent sulfanyl coupling. A green chemistry approach using sodium hypochlorite as an oxidant (as demonstrated in analogous triazolopyridine syntheses ) can minimize hazardous byproducts. Reaction efficiency can be enhanced via statistical Design of Experiments (DoE) to optimize parameters like temperature, solvent polarity, and stoichiometry. For example, fractional factorial designs reduce experimental runs while identifying critical variables .

Q. Which spectroscopic and crystallographic techniques are critical for validating its structure?

Key techniques include:

  • NMR : 1^1H/13^13C NMR to confirm substituent connectivity and monitor reaction progress.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight verification.
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves complex stereochemistry and validates bond lengths/angles . For non-crystalline samples, dynamic NMR or computational geometry optimization may supplement.

Advanced Research Questions

Q. How can computational chemistry aid in understanding its electronic properties and reactivity?

Density Functional Theory (DFT) calculations predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Reaction path searches using quantum chemical methods (e.g., IRC analysis) elucidate mechanisms, such as sulfanyl group reactivity or oxadiazole ring stability under acidic conditions . Molecular docking studies can preliminarily screen bioactivity by simulating interactions with target proteins .

Q. What strategies resolve discrepancies between spectroscopic data and crystallographic results?

Discrepancies (e.g., bond rotation in solution vs. solid state) require cross-validation:

  • Variable-Temperature NMR : Detects dynamic effects in solution.
  • Hirshfeld Surface Analysis : Compares crystallographic packing forces with computational electrostatic potentials.
  • Twinning Refinement : For ambiguous crystallographic data, SHELXD/SHELXE can model twinned structures to improve accuracy .

Q. How to design experiments to study its stability under varying conditions (pH, light, temperature)?

Use accelerated stability testing with HPLC-UV/MS to monitor degradation products. DoE frameworks (e.g., Box-Behnken design) systematically vary pH, temperature, and light exposure to model degradation kinetics. For hydrolytic stability, buffer solutions at pH 1–13 incubated at 40–80°C provide Arrhenius plot data for shelf-life prediction .

Q. What challenges arise in determining reaction mechanisms involving this compound?

Mechanistic ambiguity (e.g., radical vs. ionic pathways in sulfanyl group reactions) requires:

  • Isotopic Labeling : 18^{18}O or 34^{34}S isotopes track atom transfer.
  • Kinetic Isotope Effects (KIE) : Differentiate rate-determining steps.
  • In Situ Spectroscopy : React-IR or EPR monitors transient intermediates .

Q. How to assess its potential as a ligand in coordination chemistry?

  • X-ray Absorption Spectroscopy (XAS) : Probes metal-ligand bonding in situ.
  • Magnetic Susceptibility : For paramagnetic complexes, SQUID magnetometry evaluates spin states.
  • Spectrophotometric Titration : Determines binding constants with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) .

Q. What approaches correlate structural modifications with bioactivity?

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., bromophenyl → chlorophenyl) and assay biological endpoints (e.g., enzyme inhibition).
  • Free-Wilson Analysis : Quantifies substituent contributions to activity.
  • Molecular Dynamics (MD) : Simulates ligand-receptor binding over time to guide rational design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.